Product packaging for Azobenzene(Cat. No.:CAS No. 103-33-3)

Azobenzene

Cat. No.: B1666449
CAS No.: 103-33-3
M. Wt: 182.22 g/mol
InChI Key: DMLAVOWQYNRWNQ-UHFFFAOYSA-N
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Description

Azobenzene is a fundamental photoswitchable compound characterized by two phenyl rings connected by a nitrogen-nitrogen double bond (-N=N-). Its core research value lies in the reversible trans -to- cis photoisomerization upon exposure to specific light wavelengths; the stable, planar trans isomer converts to a bent, metastable cis form with UV light (~300-400 nm), and reverts with visible light or thermally . This reversible molecular motion enables precise, remote control over material properties and biological function, driving innovation across diverse fields. In smart materials science, this compound is pivotal for developing light-controlled adhesives, with advanced hydrogels demonstrating exceptional, reversible skin adhesion strength up to 360.7 kPa . It is also integral to the design of photomechanical actuators, soft robotics, and photonic devices that respond to light with life-like motions . In nanotechnology and biomedicine, this compound is engineered into DNA nanostructures and nanomachines to photoregulate hybridization, enzyme activity, and drug delivery processes with high spatiotemporal precision . Its application extends to vision restoration strategies, where it can be used to photoswitch ion channels and modulate neuronal signaling . Furthermore, this compound derivatives exhibit intrinsic antimicrobial properties, with activity modulated by substituent type and position on the aromatic rings, offering a platform for developing novel antibacterial therapies . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B1666449 Azobenzene CAS No. 103-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyldiazene
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InChI

InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
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InChI Key

DMLAVOWQYNRWNQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2
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Molecular Formula

C12H10N2
Record name AZOBENZENE
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Related CAS

33808-60-5
Record name Diazene, 1,2-diphenyl-, homopolymer
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DSSTOX Substance ID

DTXSID8020123, DTXSID601026524
Record name Azobenzene
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Molecular Weight

182.22 g/mol
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Physical Description

Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992), Orange-red solid; [Merck Index] Orange-red or dark brown solid; [CAMEO] Brown or orange powder; [Alfa Aesar MSDS]
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Boiling Point

559 °F at 760 mmHg (NTP, 1992), 293 °C
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Solubility

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Sol in glacial acetic acid, alcohol, ether, SOL IN MOST ORGANIC SOLVENTS, Solubility in alc = 4.2/100 at 20 °C ether; Ligroin = 12/100 at 20 °C, In water solubility, 6.4 mg/L at 25 °C
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Density

1.203 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 20 °C/4 °C, MW = 182.220, orange-red monoclinic if from alcohol, MP = 67.88, BP = 293, density = 1.203 at 20 °C, refractive index = 1.6266 at 78 °C, soluble in ethanol, ether, benzene, chloroform and very soluble in pyridine. /Trans/
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Vapor Pressure

1 mmHg at 218.3 °F ; 5 mmHg at 276.3 °F; 10 mmHg at 304.7 °F (NTP, 1992), 0.000361 [mmHg], Vapor pressure: 1 mm Hg at 103 °C, 3.61X10-4 mm Hg at 25 °C
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Color/Form

Orange-red leaflets, Monoclinic crystals, Yellow or orange crystals

CAS No.

103-33-3, 1080-16-6, 17082-12-1
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Melting Point

154 °F (NTP, 1992), 68 °C
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Chemical Reactions Analysis

Photoisomerization

Azobenzene undergoes reversible trans-to-cis isomerization under light irradiation, with distinct mechanisms and kinetics:

Propertytrans-to-cis (UV light)cis-to-trans (Visible light/Heat)
Wavelength300–400 nm >400 nm
Quantum yield (Φ)0.11–0.25 0.4–0.5
Thermal half-life (t₁/₂)N/AHours to days (unsubstituted)

Mechanisms :

  • Rotation : N=N bond rotation (≈90° dihedral angle) dominates in nonpolar environments .

  • Inversion : Linear transition state (≈180° CNN angle) occurs in polar solvents .

  • Concerted inversion : Simultaneous bending of both CNN angles, observed in constrained systems .

Substituents dramatically affect isomerization:

  • Electron-donating groups (e.g., -NH₂) reduce cis half-life to minutes .

  • Ortho-substituents sterically hinder rotation, favoring inversion pathways .

Thermal Isomerization

Unsubstituted cis-azobenzene relaxes to trans with:

  • Activation energy (Eₐ): 85–100 kJ/mol

  • Half-life at 25°C: 36–48 hours

Oxidation

This compound oxidizes to azoxybenzene under mild conditions:
Ph N N Ph+OPh N O N Ph\text{Ph N N Ph}+\text{O}\rightarrow \text{Ph N O N Ph}

  • Catalysts: Peracids, H₂O₂/Fe²⁺

  • Rate increases with electron-withdrawing substituents

Reduction

Catalytic hydrogenation produces hydrthis compound:
Ph N N Ph+2H2Ph NH NH Ph\text{Ph N N Ph}+2\text{H}_2\rightarrow \text{Ph NH NH Ph}

  • Catalysts: Pd/C, Raney Ni

  • Further reduction yields aniline under strong conditions

Acid-Base and Coordination Chemistry

  • Protonation : Occurs at one nitrogen (pKₐ ≈ -2.95) , forming a resonance-stabilized cation.

  • Lewis acid complexes : Binds BF₃, AlCl₃ via lone pair donation .

  • Metal coordination : Forms stable complexes with Ni⁰, Pt⁰ (e.g., Ni(Ph₂N₂)(PPh₃)₂) .

Reactivity with Other Compounds

Reagent ClassReaction OutcomeHazard
Strong oxidizersExplosive decomposition Toxic NOₓ release
Alkali metalsFlammable H₂ gas Fire/explosion risk
HalogensElectrophilic substitutionDi-azo halide byproducts

Substituent Effects on Reactivity

Data from para-substituted derivatives :

Substituentcis Half-life (25°C)Isomerization Pathway
-H36–48 hours Rotation
-NH₂8–15 minutes Inversion
-OCH₃2–4 hours Mixed
-NO₂>1 week Rotation

Computational studies reveal:

  • Electron-donating groups lower rotational barriers by 10–15 kJ/mol .

  • Bulky substituents increase inversion activation energy by 20% .

This comprehensive analysis demonstrates this compound’s reactivity is tunable through substitution and environmental control, enabling applications in photopharmacology, molecular machines, and smart materials. Recent advances in femtosecond spectroscopy and machine learning potential models continue to refine mechanistic understanding.

Scientific Research Applications

Azobenzene is a versatile photoswitchable molecule with powerful photochemical properties, making it useful in a variety of applications, including biomedicine, chemical sensing, and organic transistors . Its structure consists of two phenyl rings linked by a nitrogen-nitrogen double bond, which can undergo reversible photoisomerization between trans and cis forms upon exposure to light of different wavelengths . This unique property has led to its use in নানapl領域 as a trigger in various biomedical applications, as well as in chemical sensing and organic transistors .

Scientific Research Applications

This compound and its derivatives have found applications in diverse scientific fields due to their unique photoresponsive properties .

Antimicrobial Properties:

  • This compound derivatives exhibit antimicrobial activity against various bacteria and fungi . For example, substituted this compound molecules have shown activity against S. aureus, L. monocytogenes, and C. krusei . The presence of electron-withdrawing groups like bromine or chlorine on the aromatic ring can enhance antimicrobial activity .
  • trans-P1/β-CD showed promising results against P. aeruginosa, S. aureus, B. subtilis, and E. coli .
  • Modification of the this compound ring and association with biologically active compounds can result in new compounds with antibacterial efficacy against B. subtilis and S. aureus .

Biomedical Applications:

  • This compound is used as a trigger in biomedicine, particularly as a light/hypoxia-responsive material . Its ability to switch between trans and cis isomers under specific stimulus conditions makes it valuable for controlling biological processes .
  • This compound can be used as a hypoxia-sensitive connector, enabling on/off switching of properties like pharmacology and fluorescence activity .
  • In cancer theranostics, this compound scaffolds can act as fluorescence quenchers and nitrogen mustard deactivators in mitochondrial targeting drug delivery systems . These systems show tissue selectivity for tumors and can activate prodrugs under hypoxia conditions, leading to reduced tumor growth .

Nanoplasmonic Sensors:

  • This compound is utilized in nanoplasmonic sensors for label-free detection of biomolecules in medical, biotechnology, and environmental science applications . Nanoplasmonic sensors offer high surface sensitivity, making them suitable for studying biomacromolecules and biological particulates .
  • These sensors can be used for positional sensing, biomacromolecular conformation analysis, and real-time kinetic monitoring of complex biological interactions .

Photoswitchable Materials:

  • Azobenzenes are employed in chemical sensing and organic transistors due to their photoswitching capabilities . Ingenious molecular designs have enabled versatile control of this compound photochemical properties, facilitating the development of chemical sensors and photoswitchable organic transistors .
  • Tetra-ortho-fluoro-azobenzenes are a class of photoswitches useful for the construction of visible-light-controlled molecular systems .

Other applications:

  • This compound derivatives can be grafted onto carbon nanotubes to improve their thermal stability and energy density for higher temperature applications .
  • Azobenzenes are used to study cell signaling, vision restoration, and other photobiology applications .

Table of this compound Applications

ApplicationDescription
Antimicrobial AgentsSubstituted azobenzenes exhibit antibacterial and antifungal activity, with activity enhanced by electron-withdrawing groups .
Cancer TheranosticsThis compound scaffolds act as fluorescence quenchers and nitrogen mustard deactivators in drug delivery systems, showing selectivity for tumors and enabling prodrug activation under hypoxia .
Nanoplasmonic SensorsUsed for label-free detection of biomolecules, offering high surface sensitivity for studying biomacromolecules and biological particulates .
Photoswitchable MaterialsUtilized in chemical sensing and organic transistors due to their photoswitching capabilities, enabling the development of chemical sensors and photoswitchable organic transistors .
Biomedical triggersThis compound is used as a trigger in biomedicine, particularly as a light/hypoxia-responsive material, useful for controlling biological processes and enabling on/off switching of properties like pharmacology and fluorescence activity .

Mechanism of Action

The primary mechanism of action for azobenzene is its ability to undergo reversible photoisomerization. When exposed to light, this compound switches from its trans form to its cis form. This structural change affects the molecule’s electronic properties and interactions with other molecules. The trans-cis isomerization can be driven by light or occur thermally in the dark . This property makes this compound an ideal component for molecular devices and functional materials.

Comparison with Similar Compounds

Azoheteroarenes and Cyclic Azobenzenes

Azoheteroarenes replace one or both benzene rings in azobenzene with heteroaromatic groups (e.g., pyridine, thiophene). These modifications alter photophysical properties:

  • Redshifted Absorption : Pyridine-azobenzene derivatives exhibit absorption maxima shifted to ~450 nm (visible light), compared to ~360 nm for unmodified this compound, enhancing applicability in biological systems .
  • Cyclic Azobenzenes : Constrained cyclic structures (e.g., dibenzo-24-crown-8-azobenzene) show enhanced binding energy (up to −30 kcal/mol) in host-guest systems due to preorganized geometries, compared to linear azobenzenes (−20 kcal/mol) .
Property This compound Azoheteroarenes Cyclic Azobenzenes
Absorption λ_max (nm) 360 400–500 350–400
Thermal Half-Life (cis) Hours Minutes–Hours Days
Binding Energy (kcal/mol) −20 −15 to −25 −25 to −30

Substituted Azobenzenes

Functional groups on this compound’s phenyl rings modulate electronic and steric properties:

  • Nitro-Substituted Azobenzenes : Introduce strong electron-withdrawing effects, lowering the HOMO-LUMO gap (e.g., 4-nitrothis compound: ΔE = 3.2 eV vs. 4.1 eV for this compound) and enhancing thermal stability of the cis isomer .
  • Amino-Substituted Azobenzenes: Electron-donating groups increase dipole moments (e.g., 4-aminothis compound: µ = 5.1 D vs. 0 D for this compound), improving solubility in polar solvents .

Quinones and Redox-Active Azo Compounds

This compound shares redox versatility with quinones but differs in mechanism:

  • Redox Potential: this compound derivatives (e.g., 4,4′-dimethylthis compound) exhibit reversible two-electron reduction at −0.8 V (vs. SCE), whereas anthraquinone reduces at −0.5 V .
  • Carbon Capture: this compound-based sp²-N bases (e.g., pyridines with azo groups) show CO₂ binding capacities of 0.5–1.2 mmol/g, comparable to quinones but with tunable redox-driven release .

Anthracene and this compound in Mass Spectrometry

Both serve as electron-transfer dissociation (ETD) reagents but differ in efficiency:

  • ETD Efficiency : this compound radical anions fragment peptides with 85% efficiency, outperforming anthracene (70%) due to higher electron affinity .

Key Research Findings

  • Host-Guest Systems: this compound-containing crown ethers exhibit reversible dethreading (cis) and rethreading (trans) under light, modulating mechanical properties of nanofibers by ~40% .
  • DNA Aptamers : this compound intercalation stabilizes dsDNA (trans) but destabilizes it upon isomerization (cis), enabling light-controlled gene regulation .
  • Actinometry: 4,4′-Dimethylthis compound acts as a visible-light actinometer with a quantum yield of 0.52, surpassing traditional UV-dependent anthracene (Φ = 0.28) .

Biological Activity

Azobenzene is a versatile compound known for its unique structural properties and significant biological activities. Its ability to undergo photoisomerization between trans and cis forms makes it an attractive candidate in various fields, particularly in medicinal chemistry and biomedicine. This article explores the biological activities of this compound, including its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Overview of Biological Activities

This compound derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Antioxidant
  • Anti-inflammatory
  • Antiviral

These activities are attributed to the compound's ability to interact with biological molecules, influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. The following table summarizes key findings related to their antimicrobial efficacy:

Compound TypeActivity AgainstInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Azo SurfactantsGram-positive bacteria10–11Up to 35 µM/mL
Azo-QuinoloneBacillus subtilis17Not specified
Staphylococcus aureus18Not specified
Electron-withdrawingVarious bacteria9–18Not specified

This compound derivatives with alkyl chains and polar groups have shown significant antibacterial activity against Gram-positive bacteria while exhibiting limited effects on Gram-negative strains due to their complex cell walls . The structure-activity relationship reveals that the presence of electron-withdrawing groups enhances antimicrobial activity, with di-substituted compounds demonstrating greater efficacy than mono-substituted ones .

Anticancer Activity

This compound compounds have also been investigated for their anticancer properties. A recent study evaluated several this compound derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)
Fluorobenzene-modified 6-azophenylcoumarinA5490.51 ± 0.22
Pyridine-modified 6-azophenylcoumarinMCF-70.42 ± 0.23
Doxorubicin (DOX)MCF-720.64 ± 3.67

The fluorobenzene-modified derivative exhibited stronger cytotoxicity against A549 cells compared to doxorubicin, highlighting this compound's potential as a scaffold for developing novel anticancer agents . Furthermore, this compound's ability to act as a photoswitch allows for targeted therapy applications where light can activate drug release in specific tissues.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA and RNA synthesis : this compound derivatives have been shown to interfere with nucleic acid synthesis, thereby affecting cell proliferation.
  • Reactive Oxygen Species (ROS) generation : Some azobenzenes induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Interaction with cellular receptors : Azobenzenes can bind to specific receptors or enzymes, modulating their activity and influencing cellular responses.

Case Studies

  • Antimicrobial Efficacy : Salta et al. synthesized azo surfactants that demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The study emphasized the role of the polar head group in enhancing antimicrobial properties following photoisomerization .
  • Cytotoxicity in Cancer Cells : Research by Velema et al. focused on quinolone-linked azobenzenes that showed enhanced antibacterial properties when subjected to light-induced isomerization. This study illustrated how structural modifications could lead to improved therapeutic profiles against resistant bacterial strains .
  • Photosensitive Drug Delivery : Advances in this compound-based drug delivery systems have led to the development of light/hypoxia-responsive materials that can selectively release drugs under specific conditions, enhancing treatment efficacy while minimizing side effects .

Preparation Methods

Reduction of Nitrobenzene via Magnesium-Methanol Systems

The reduction of nitrobenzene (C₆H₅NO₂) using magnesium turnings in anhydrous methanol represents a classical route to this compound, yielding 40–60% product under ambient conditions. The reaction proceeds via a two-electron transfer mechanism:
$$
\text{2 C₆H₅NO₂ + 6 Mg + 6 CH₃OH → C₁₂H₁₀N₂ + 6 Mg(OCH₃)₂ + 4 H₂O}
$$
This method, while straightforward, suffers from moderate yields and requires meticulous purification to remove hydrthis compound (C₁₂H₁₂N₂) byproducts.

Diazotization and Coupling Reactions

Diazotization of aniline derivatives followed by coupling with electron-rich aromatics constitutes another traditional pathway. For example, p-nitroaniline undergoes diazotization with nitrous acid (HNO₂), forming a diazonium salt that couples with phenol to yield this compound derivatives. However, this method is restricted by the ortho/meta/para-directing effects of substituents, limiting structural diversity.

Modern Advances in this compound Synthesis

Symmetrical this compound Synthesis via Oxidation Coupling

Recent work demonstrates the synthesis of symmetrical this compound derivatives through oxidative coupling of aromatic amines. For instance, 2-methoxyaniline-5-sulfonic acid undergoes oxidation with sodium hypochlorite (NaClO) to form 2,2′-bismethoxythis compound-5,5′-disulfonic acid (52.3% yield). The reaction mechanism involves:
$$
\text{2 Ar-NH₂ + NaClO → Ar-N=N-Ar + NaCl + H₂O}
$$
This approach bypasses diazonium intermediates, enabling symmetrical structures unattainable via classical coupling.

Au–Pd Alloy-Catalyzed Synthesis from Non-Aromatic Precursors

A groundbreaking 2024 study introduced a method to synthesize azobenzenes from cyclohexanones and hydrazine (N₂H₄) using Au₇₁–Pd₂₉ alloy nanoparticles supported on Al₂O₃. The process involves three stages:

  • Condensation : Cyclohexanone reacts with hydrazine to form azine intermediates.
  • Dehydrogenative Aromatization : The catalyst dehydrogenates azines to 1,2-diarylhydrazines.
  • NH–NH Dehydrogenation : Concerted dehydrogenation yields this compound.

Key advantages include regioselectivity control and the ability to synthesize unsymmetrical derivatives by sequential condensation of different cyclohexanones. Under optimized conditions (150°C, nitrobenzene as hydrogen acceptor), this method achieves yields exceeding 75%.

Comparative Analysis of Preparation Methods

The table below contrasts key parameters of this compound synthesis techniques:

Method Reactants Catalyst/Reagent Yield (%) Regioselectivity Control
Mg/CH₃OH Reduction Nitrobenzene Magnesium 40–60 Low
Diazotization Aniline Derivatives HNO₂ 30–50 Moderate
Oxidation Coupling Aromatic Amines NaClO 50–55 High (Symmetrical)
Au–Pd Alloy Cyclohexanones, N₂H₄ Au₇₁–Pd₂₉/Al₂O₃ 70–75 High (Unsymmetrical)

The Au–Pd method stands out for its use of non-aromatic precursors and flexibility in producing unsymmetrical structures, addressing longstanding limitations in this compound chemistry.

Applications and Implications of Synthetic Methodologies

The evolution of this compound synthesis directly impacts material science. For example, symmetrical azobenzenes with sulfonamide linkages exhibit enhanced photostability for biomedical applications, while unsymmetrical derivatives enable precision in molecular machine design. Industrial adoption of Au–Pd catalysts could reduce reliance on toxic aromatic precursors, aligning with green chemistry principles.

Q & A

Q. What peer-review criteria are critical for evaluating this compound-based material studies?

  • Methodological Answer : Ensure hypotheses are tested against negative controls (e.g., non-photoactive analogs). Require full disclosure of synthesis protocols, characterization methods, and statistical analyses. Prioritize studies that address long-term stability or contradictory prior results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.